molecular formula C9H8F2O3 B14172733 Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

Cat. No.: B14172733
M. Wt: 202.15 g/mol
InChI Key: QCKFOQGZSMPWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of a difluoromethyl group and a hydroxyphenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of 4-hydroxybenzophenone.

    Reduction: Formation of 2,2-difluoro-2-(4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Methyl 2-(2,4-dihydroxyphenyl)acetate

Uniqueness

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H8F2O3/c1-14-8(13)9(10,11)6-2-4-7(12)5-3-6/h2-5,12H,1H3

InChI Key

QCKFOQGZSMPWON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.